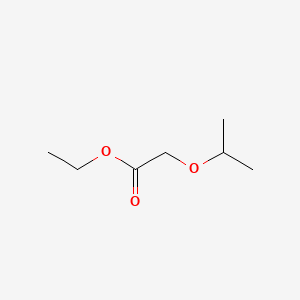

ethyl 2-(propan-2-yloxy)acetate

Overview

Description

Ethyl 2-(propan-2-yloxy)acetate is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . It is an ester that is commonly used as an intermediate in the synthesis of various therapeutic substances . The compound is known for its high concentration and has been shown to have a blood pressure-lowering effect in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(propan-2-yloxy)acetate can be synthesized through the esterification of 2-(propan-2-yloxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yloxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-(propan-2-yloxy)acetic acid and ethanol in the presence of a strong acid or base.

Transesterification: It can react with other alcohols to form different esters.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.

Reduction: Carried out using lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: 2-(propan-2-yloxy)acetic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: 2-(propan-2-yloxy)ethanol.

Scientific Research Applications

Ethyl 2-(propan-2-yloxy)acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other organic compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(propan-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its blood pressure-lowering effect in rats is believed to be mediated through its interaction with the renin-angiotensin system, leading to vasodilation and reduced blood pressure . The exact molecular targets and pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(propan-2-yloxy)acetate can be compared with other similar esters, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 2-(butan-2-yloxy)acetate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its high concentration and potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 2-(propan-2-yloxy)acetate, a compound with the molecular formula CHO, has garnered interest in various fields due to its potential biological activities. This article explores the compound’s biological effects, mechanisms of action, and relevant research findings.

This compound is an ester that can undergo hydrolysis, transesterification, and reduction reactions. Its hydrolysis yields 2-(propan-2-yloxy)acetic acid and ethanol, while transesterification can produce various esters depending on the alcohol used. The compound's mechanism of action appears to involve interactions with the renin-angiotensin system, which may explain its observed blood pressure-lowering effects in animal models.

Antihypertensive Effects

Research indicates that this compound may exert antihypertensive effects. In studies involving animal models, it was shown to lower blood pressure through vasodilation mechanisms. This effect is potentially mediated by its interaction with specific receptors in the cardiovascular system.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study highlighted its selective activity against certain pathogens, suggesting potential applications in developing new antimicrobial agents . The findings indicated that derivatives of similar compounds could be effective against Chlamydia and other bacterial strains, providing a basis for further exploration of this compound in this context.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key differences:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Ester | Antihypertensive, antimicrobial |

| Ethyl 2-(butan-2-yloxy)acetate | Ester | Similar biological activity |

| Mthis compound | Ester | Lower potency in blood pressure effects |

This table illustrates that while there are similarities among these compounds, this compound shows distinct biological activities that warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antihypertensive Study : In a controlled experiment involving hypertensive rats, administration of this compound resulted in a significant reduction in systolic blood pressure compared to controls. The study concluded that the compound could be a candidate for developing new antihypertensive therapies.

- Antimicrobial Activity Assessment : A series of compounds based on this compound were tested for their ability to inhibit Chlamydia infections. Results showed varying degrees of effectiveness, with some derivatives demonstrating potent activity against bacterial strains resistant to conventional antibiotics .

- Toxicity Evaluations : Preliminary toxicity assessments indicated low cytotoxicity levels for human cells when exposed to therapeutic concentrations of this compound. This suggests that the compound may be safe for use in potential therapeutic applications .

Properties

IUPAC Name |

ethyl 2-propan-2-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECQALZMHMNOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346278 | |

| Record name | Ethyl isopropoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42415-64-5 | |

| Record name | Ethyl isopropoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.